2,2',3,3',4,5-Hexachlorobiphenyl
Overview
Description
2,2',3,3',4,5-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that has been widely used in industrial applications such as pesticides, wood preservatives, and electrical insulation since the 1940s. It is a polychlorinated biphenyl (PCB) compound and is highly lipophilic, meaning it accumulates in the food chain and has been found in the environment, animals, and humans. HCB has been linked to a number of adverse health effects, including cancer, reproductive, and neurological effects.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application
The research focuses on the photolysis of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) under simulated sunlight in the presence of humic acid (HA). The study investigates the degradation of PCB 153, a higher chlorinated polychlorinated biphenyl congener .
Methods of Application or Experimental Procedures
The experiment involved the photolysis of PCB 153 under simulated sunlight in the presence of humic acid. The degradation of PCB 153 was significantly accelerated by the addition of HA .
Results or Outcomes
The main photodegradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid. The reactive species involved were determined by electron spin-resonance spectroscopy, including 1 O2 and • OH .
Application in Photocatalytic Degradation
Specific Scientific Field
This application is related to the field of Photocatalytic Degradation .
Summary of the Application
The research investigates the photocatalytic degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) using Fe3O4@SiO2@TiO2 nanocomposite under UV-LED irradiation .
Methods of Application or Experimental Procedures
The experiment involved the synthesis of Fe3O4@SiO2@TiO2 nanocomposite and its use in the photocatalytic degradation of PCB 153. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
Results or Outcomes
The high degradation efficiency of Fe3O4@SiO2@TiO2 nanocomposite, which was 96.5%, was obtained at 4 g/l of the catalysts, 4 ppm of PCB 153, pH 5, 20 mM H2O2, 2 h of reaction time, and acetone as a cosolvent .
Application in Electrical Transformers and Hydraulic Fluids
Specific Scientific Field
This application is related to the field of Electrical Engineering and Hydraulics .
Summary of the Application
2,2’,3,3’,4,5-Hexachlorobiphenyl was formerly used in electrical transformers and hydraulic fluids . It served as a dielectric fluid in transformers due to its ability to withstand high temperatures without breaking down .
Methods of Application or Experimental Procedures
The compound was used as a coolant and insulating fluid in transformers and capacitors. Its high thermal stability made it ideal for these applications .
Results or Outcomes
While effective, the use of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these applications was discontinued due to environmental and health concerns .
Application in Synthetic Resins and Surface Coatings
Specific Scientific Field
This application is related to the field of Material Science and Engineering .
Summary of the Application
2,2’,3,3’,4,5-Hexachlorobiphenyl was used as a plasticizer in synthetic resins and several daily applications such as paint, ink, and surface coatings .
Methods of Application or Experimental Procedures
The compound was mixed with other materials to improve their properties. For example, when used in paints and coatings, it improved their flexibility and durability .
Results or Outcomes
Despite its effectiveness, the use of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these applications was discontinued due to its persistence in the environment and potential health risks .
Application in Animal Feed Contamination
Specific Scientific Field
This application is related to the field of Food Safety and Animal Health .
Summary of the Application
2,2’,3,3’,4,5-Hexachlorobiphenyl was involved in a contamination incident in Belgium in 1999, where a mixture of polychlorinated biphenyls contaminated with dioxins was accidentally added to animal food .
Methods of Application or Experimental Procedures
The compound was not intentionally used in this context, but its presence in the animal feed led to a major food crisis over the whole country and was later the start of the implementation of a large PCB/dioxin food monitoring program .
Results or Outcomes
The contamination led to a major food crisis in Belgium and prompted the implementation of a large PCB/dioxin food monitoring program .
Application in Material Science and Engineering
Specific Scientific Field
This application is related to the field of Material Science and Engineering .
Summary of the Application
2,2’,3,3’,4,5-Hexachlorobiphenyl was used as a plasticizer in synthetic resins and several daily applications such as paint, ink, and surface coatings .
Methods of Application or Experimental Procedures
The compound was mixed with other materials to improve their properties. For example, when used in paints and coatings, it improved their flexibility and durability .
Results or Outcomes
Despite its effectiveness, the use of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these applications was discontinued due to its persistence in the environment and potential health risks .
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKIXKPMJTUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073554 | |
Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5-Hexachlorobiphenyl | |
CAS RN |
55215-18-4 | |
Record name | PCB 129 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55215-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.